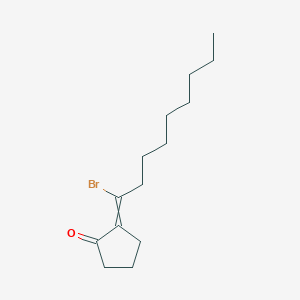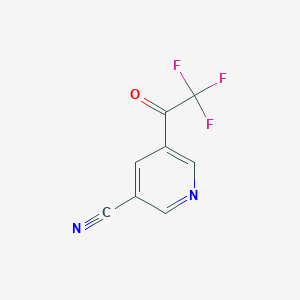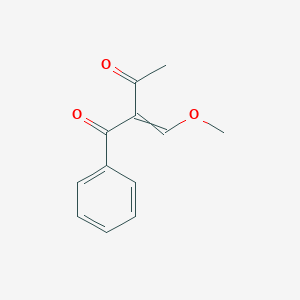
2-(1-Bromononylidene)cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Bromononylidene)cyclopentan-1-one is an organic compound with the molecular formula C14H23BrO It is a derivative of cyclopentanone, featuring a bromononylidene substituent at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromononylidene)cyclopentan-1-one typically involves the aldol condensation reaction. One common method is the reaction of cyclopentanone with a bromononylidene precursor under basic conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, which facilitates the formation of the enolate intermediate. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Bromononylidene)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1-Bromononylidene)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-Bromononylidene)cyclopentan-1-one involves its interaction with specific molecular targets. The bromononylidene group can participate in nucleophilic addition reactions, while the cyclopentanone moiety can undergo various transformations. These interactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentenone: Contains a similar cyclopentanone structure but lacks the bromononylidene substituent.
Cyclohexenone: Similar structure but with a six-membered ring instead of a five-membered ring.
Cyclopropenone: Contains a three-membered ring, making it more strained and reactive.
Uniqueness
2-(1-Bromononylidene)cyclopentan-1-one is unique due to the presence of the bromononylidene group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic and mechanistic studies .
Eigenschaften
CAS-Nummer |
917762-97-1 |
|---|---|
Molekularformel |
C14H23BrO |
Molekulargewicht |
287.24 g/mol |
IUPAC-Name |
2-(1-bromononylidene)cyclopentan-1-one |
InChI |
InChI=1S/C14H23BrO/c1-2-3-4-5-6-7-10-13(15)12-9-8-11-14(12)16/h2-11H2,1H3 |
InChI-Schlüssel |
VYKPDPCPLGGJMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=C1CCCC1=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methanone, (4-bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)-](/img/structure/B12628752.png)


![methyl 5-(4-iodophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12628773.png)


![2-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile](/img/structure/B12628789.png)

![1-[(2,6-Dichlorophenyl)methyl]-5-fluoro-1H-indazole-3-carboxylic acid](/img/structure/B12628793.png)

![13-[(2-Chlorophenyl)methyl]-7-morpholin-4-yl-10-thia-8,13,14,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),14-pentaen-12-one](/img/structure/B12628798.png)

![(6R)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12628805.png)
